molecular formula C8H18N2 B13557743 N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine

N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine

Cat. No.: B13557743
M. Wt: 142.24 g/mol
InChI Key: ZMHGJWJDYUQOLY-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine is a heterocyclic amine compound that features a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine typically involves the aza-Michael addition reaction. This reaction is carried out by reacting an α,β-unsaturated ester with a suitable amine under basic conditions. For instance, the starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The aza-Michael addition with NH-heterocycles then yields the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    N,N-diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.

    Triethylamine: Another tertiary amine used as a base in organic synthesis.

    2,6-Di-tert-butylpyridine: A sterically hindered amine with different applications.

Uniqueness

N,3-dimethyl-N-(propan-2-yl)azetidin-3-amine is unique due to its azetidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and reactivity are required .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,3-dimethyl-N-propan-2-ylazetidin-3-amine

InChI

InChI=1S/C8H18N2/c1-7(2)10(4)8(3)5-9-6-8/h7,9H,5-6H2,1-4H3

InChI Key

ZMHGJWJDYUQOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1(CNC1)C

Origin of Product

United States

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